(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone
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Overview
Description
(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone is a chemical compound known for its unique structure and properties. It is often used in pharmaceutical testing and research due to its high reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone typically involves the reaction of 4-aminopiperidine with 2,6-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amines .
Scientific Research Applications
(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which (4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminopiperidin-1-yl)phenylmethanone
- (4-Aminopiperidin-1-yl)(2,4-dichlorophenyl)methanone
- (4-Aminopiperidin-1-yl)(3,5-dichlorophenyl)methanone
Uniqueness
(4-Aminopiperidin-1-yl)(2,6-dichlorophenyl)methanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding properties. This makes it particularly valuable in certain research and industrial applications .
Properties
Molecular Formula |
C12H14Cl2N2O |
---|---|
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-2-1-3-10(14)11(9)12(17)16-6-4-8(15)5-7-16/h1-3,8H,4-7,15H2 |
InChI Key |
CZJBTJFJYJKPEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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